molecular formula C19H18ClFN4O2 B10998894 2-(2-chloro-6-fluorophenyl)-N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}acetamide

2-(2-chloro-6-fluorophenyl)-N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}acetamide

Cat. No.: B10998894
M. Wt: 388.8 g/mol
InChI Key: WXRHRNDHTADGQN-UHFFFAOYSA-N
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Description

2-(2-CHLORO-6-FLUOROPHENYL)-N-{5-[2-(4-METHOXYPHENYL)ETHYL]-1H-1,2,4-TRIAZOL-3-YL}ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a triazole ring, a methoxyphenyl group, and a chloro-fluorophenyl group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-CHLORO-6-FLUOROPHENYL)-N-{5-[2-(4-METHOXYPHENYL)ETHYL]-1H-1,2,4-TRIAZOL-3-YL}ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the reaction of 2-chloro-6-fluoroaniline with 4-methoxyphenylacetic acid under specific conditions to form an intermediate, which is then reacted with 1H-1,2,4-triazole-3-carboxylic acid to yield the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as microwave-assisted synthesis and high-throughput screening can optimize the reaction conditions and improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-CHLORO-6-FLUOROPHENYL)-N-{5-[2-(4-METHOXYPHENYL)ETHYL]-1H-1,2,4-TRIAZOL-3-YL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(2-CHLORO-6-FLUOROPHENYL)-N-{5-[2-(4-METHOXYPHENYL)ETHYL]-1H-1,2,4-TRIAZOL-3-YL}ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-CHLORO-6-FLUOROPHENYL)-N-{5-[2-(4-METHOXYPHENYL)ETHYL]-1H-1,2,4-TRIAZOL-3-YL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-6-fluoroanisole: Shares the chloro-fluorophenyl group but lacks the triazole and methoxyphenyl groups.

    4-Methoxyphenylacetic acid: Contains the methoxyphenyl group but lacks the triazole and chloro-fluorophenyl groups.

    1H-1,2,4-Triazole-3-carboxylic acid: Contains the triazole ring but lacks the chloro-fluorophenyl and methoxyphenyl groups.

Uniqueness

The uniqueness of 2-(2-CHLORO-6-FLUOROPHENYL)-N-{5-[2-(4-METHOXYPHENYL)ETHYL]-1H-1,2,4-TRIAZOL-3-YL}ACETAMIDE lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C19H18ClFN4O2

Molecular Weight

388.8 g/mol

IUPAC Name

2-(2-chloro-6-fluorophenyl)-N-[5-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-3-yl]acetamide

InChI

InChI=1S/C19H18ClFN4O2/c1-27-13-8-5-12(6-9-13)7-10-17-22-19(25-24-17)23-18(26)11-14-15(20)3-2-4-16(14)21/h2-6,8-9H,7,10-11H2,1H3,(H2,22,23,24,25,26)

InChI Key

WXRHRNDHTADGQN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCC2=NC(=NN2)NC(=O)CC3=C(C=CC=C3Cl)F

Origin of Product

United States

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